molecular formula C12H18N6O3S B14888490 (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol

(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol

Cat. No.: B14888490
M. Wt: 326.38 g/mol
InChI Key: JYIMRWVWMAWGHI-CRYJXSNHSA-N
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Description

(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol is a complex organic compound that features a triazolopyrimidine core attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propylthio group: This step may involve nucleophilic substitution reactions.

    Stereoselective synthesis of the cyclopentane ring: This can be accomplished using chiral catalysts or starting materials to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol would depend on its specific applications. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,4R)-4-(7-Amino-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol
  • (1S,2R,3S,4R)-4-(7-Amino-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol

Uniqueness

The uniqueness of (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol lies in its specific substituents and stereochemistry. These features can significantly influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C12H18N6O3S

Molecular Weight

326.38 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C12H18N6O3S/c1-2-3-22-12-14-10(13)7-11(15-12)18(17-16-7)5-4-6(19)9(21)8(5)20/h5-6,8-9,19-21H,2-4H2,1H3,(H2,13,14,15)/t5-,6+,8+,9-/m1/s1

InChI Key

JYIMRWVWMAWGHI-CRYJXSNHSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)N

Origin of Product

United States

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